molecular formula C21H30N4O4S B2359923 1-(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-(4-isopropylphenoxy)ethanone CAS No. 1904081-11-3

1-(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-(4-isopropylphenoxy)ethanone

Cat. No.: B2359923
CAS No.: 1904081-11-3
M. Wt: 434.56
InChI Key: CBTILDKKCYETKG-UHFFFAOYSA-N
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Description

1-(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-(4-isopropylphenoxy)ethanone is a useful research compound. Its molecular formula is C21H30N4O4S and its molecular weight is 434.56. The purity is usually 95%.
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Scientific Research Applications

Photoisomerization Studies

Compounds with sulfonyl groups, similar to the imidazolyl sulfonyl moiety in the requested compound, have been studied for their photoisomerization properties. For example, the photoisomerization of thiin-3-one oxides to oxathiepin-4-ones involves sulfonyl groups undergoing transformations under specific light conditions. This process is significant for understanding light-induced chemical reactions, which have applications in developing photosensitive materials and light-activated drugs (Kowalewski & Margaretha, 1993).

Synthesis of Antileukemic Agents

Compounds containing imidazole groups have been instrumental in synthesizing antileukemic agents and potent adenosine deaminase inhibitors. These compounds show potential in cancer research, particularly in developing treatments for leukemia. The synthesis processes highlight the versatile reactivity of imidazole derivatives towards creating biologically active molecules (Woo & Lee, 1990).

Development of Diazotransfer Reagents

Imidazole-1-sulfonyl azide derivatives, closely related to the sulfonyl functionality in the query compound, serve as valuable diazotransfer reagents. These reagents are critical for converting primary amines to azides, a fundamental reaction in synthetic organic chemistry with applications ranging from pharmaceutical synthesis to materials science (Potter et al., 2016).

Antimicrobial and Anticancer Activities

Compounds featuring diazepan-yl and imidazole sulfonyl groups have been explored for their antimicrobial and anticancer activities. These studies are essential for discovering new therapeutic agents that can effectively combat microbial infections and cancer. The research involves synthesizing a series of compounds and evaluating their biological activities, underscoring the significance of these moieties in medicinal chemistry (Verma et al., 2015).

Properties

IUPAC Name

1-[4-(1,2-dimethylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl]-2-(4-propan-2-ylphenoxy)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N4O4S/c1-16(2)18-6-8-19(9-7-18)29-15-21(26)24-10-5-11-25(13-12-24)30(27,28)20-14-23(4)17(3)22-20/h6-9,14,16H,5,10-13,15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBTILDKKCYETKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN1C)S(=O)(=O)N2CCCN(CC2)C(=O)COC3=CC=C(C=C3)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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